molecular formula C13H15FO3 B1326101 Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate CAS No. 951889-61-5

Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate

Cat. No. B1326101
M. Wt: 238.25 g/mol
InChI Key: IBVSHZSWVGWPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves Knoevenagel condensation reactions, as seen in the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate , ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate , and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate .

Scientific Research Applications

Enzymatic Reactions and Organic Synthesis

  • Enzyme-Catalyzed Asymmetric Reduction : Ethyl 4-chloro-3-oxobutanoate, a compound similar to Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate, has been used in enzyme-catalyzed asymmetric reduction. This process involved NADPH-dependent aldehyde reductase and glucose dehydrogenase, demonstrating the compound's potential in biocatalysis and organic synthesis (Shimizu et al., 1990).

  • Alkylation and Decarboxylation for Synthesis of Fluoro-ketoalkenes : Ethyl 2-fluoro-3-oxobutanoate, structurally related to Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate, has been used in alkylation and decarboxylation. This method provides a route to fluoro-ketoalkenes, highlighting the compound's role in synthesizing fluorinated systems (Hutchinson et al., 1998).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, a variant of Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate, has been studied for its crystal structure. Such studies are crucial for understanding molecular geometry and applications in material science (Kumar et al., 2016).

  • Molecular Structure and Antimicrobial Activities : Investigations into the crystal and molecular structure of variants like Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate provide insights into their potential for antimicrobial applications (Kariyappa et al., 2016).

Biochemistry and Antioxidant Properties

  • Antioxidant Properties of Derivatives : Studies on 4-hydroxycoumarin derivatives, structurally related to Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate, have explored their antioxidant properties. This research is vital for potential applications in health and pharmaceuticals (Stanchev et al., 2009).

  • Synthesis and Biological Activities of Pyrazoles : Synthesizing pyrazole derivatives from compounds like Ethyl 2-benzylidene-3-oxobutanoate showcases the broad scope of chemical reactions and applications in drug discovery (Naveen et al., 2021).

Plant Growth and Microbial Studies

  • Growth-Regulating Activity on Plants : The effect of 4-hydroxycoumarin derivatives on soybean plant growth has been examined. This research is significant for agricultural applications and understanding plant-microbe interactions (Stanchev et al., 2010).

  • Microbial Reduction in Synthesis : The microbial reduction of Ethyl 4-chloro-3-oxobutanoate, a related compound, illustrates the integration of microbiology and chemistry for producing optically active compounds (Shimizu et al., 1990).

properties

IUPAC Name

ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-3-17-13(16)8-7-12(15)10-5-4-6-11(14)9(10)2/h4-6H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVSHZSWVGWPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C(=CC=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.